Methyl cycloheptanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

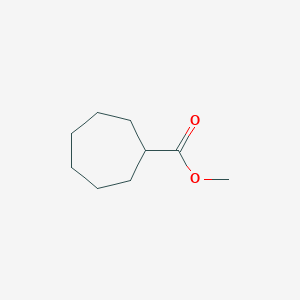

2D Structure

3D Structure

Properties

IUPAC Name |

methyl cycloheptanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-11-9(10)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPSYCOSYPDSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337581 | |

| Record name | Methyl cycloheptanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60433-00-3 | |

| Record name | Methyl cycloheptanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Methyl Cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl cycloheptanecarboxylate (CAS No. 60433-00-3). The information is compiled for use in research, drug development, and other scientific applications where precise data is crucial. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of a common synthetic route.

Core Physical Properties

This compound is the methyl ester of cycloheptanecarboxylic acid. Its physical characteristics are essential for its handling, purification, and use in chemical synthesis.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that while some experimental data is available, other values are predicted and should be used with that understanding.

| Property | Value | Source | Notes |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] | - |

| Molecular Weight | 156.22 g/mol | PubChem[1] | - |

| Boiling Point | 197.6 °C | Chemical Supplier[2] | Presumed at atmospheric pressure. |

| 94-96 °C at 15 Torr | - | - | |

| Density | 1.0 ± 0.1 g/cm³ | Chemical Supplier[2] | Predicted value. |

| Melting Point | Not Applicable | - | Compound is a liquid at standard conditions. |

| Refractive Index | Not Available | - | Experimental data not readily found in searches. |

| Solubility | Not Available | - | Specific experimental data not readily found. Expected to be soluble in common organic solvents and have low solubility in water, similar to other esters of its size.[3] |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physical properties of liquid esters like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Condenser

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Set up a distillation apparatus with the flask, condenser, and a collection vessel.

-

Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Gradually heat the flask.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a flask with a specific, known volume)

-

Analytical balance

-

Water bath (for temperature control)

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium.

-

Record the mass of the pycnometer filled with water.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to reach the same temperature in the water bath.

-

Record the mass of the pycnometer filled with the sample.

-

Calculate the density of this compound using the known density of water at that temperature and the recorded masses.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature by circulating water from the water bath.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the instrument's scale.

Synthesis of this compound

A common method for the synthesis of esters like this compound is the Fischer-Speier esterification. This involves the acid-catalyzed reaction of a carboxylic acid (cycloheptanecarboxylic acid) with an alcohol (methanol).

Experimental Workflow: Fischer-Speier Esterification

References

Methyl cycloheptanecarboxylate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of methyl cycloheptanecarboxylate, including its fundamental chemical properties. Due to the limited availability of in-depth experimental data and biological studies directly pertaining to this compound in publicly accessible literature, this document also presents relevant information on closely related analogs to offer insights for research and development.

Core Compound Properties

This compound is an ester with the chemical formula C₉H₁₆O₂. Below is a summary of its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 60433-00-3 | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC(=O)C1CCCCCC1 | PubChem[1] |

| InChIKey | OEPSYCOSYPDSFV-UHFFFAOYSA-N | PubChem[1] |

Synthesis Methodologies: Insights from Analogs

| Parameter | Fischer-Speier Esterification | Via Cyclohexanecarbonyl Chloride | Catalytic Hydrogenation of Methyl Benzoate |

| Starting Materials | Cyclohexanecarboxylic acid, Methanol (B129727) | Cyclohexanecarboxylic acid, Thionyl chloride, Methanol | Methyl benzoate, Hydrogen gas |

| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Thionyl chloride (SOCl₂), Optional Triethylamine | Heterogeneous catalyst (e.g., Ru/C, Rh/C) |

| Typical Yield | >90% (with excess methanol)[2] | >99% (overall)[2] | High-yielding, though specific data can be limited[2] |

| Reaction Time | 1 - 10 hours[2] | ~1 hour for acid chloride formation[2] | Variable, dependent on catalyst and conditions |

| Reaction Temperature | Reflux (~65°C)[2] | Room temperature to reflux[2] | Can require high temperature and pressure |

| Key Advantages | Utilizes readily available and inexpensive reagents[2] | Very high yield and purity[2] | Potentially efficient for large-scale production |

Experimental Protocols: Synthesis of an Analog

The following is a representative protocol for the Fischer-Speier esterification of cyclohexanecarboxylic acid to yield methyl cyclohexanecarboxylate (B1212342). This can serve as a foundational method for the synthesis of this compound, with adjustments to reaction conditions and purification techniques as needed.

Objective: To synthesize methyl cyclohexanecarboxylate from cyclohexanecarboxylic acid and methanol.

Materials:

-

Cyclohexanecarboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether

-

Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a separatory funnel

Procedure:

-

In a round-bottom flask, combine cyclohexanecarboxylic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude methyl cyclohexanecarboxylate can be purified by distillation under reduced pressure.[2]

Logical Workflow for Analog Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a methyl alkanoate via Fischer-Speier esterification.

Biological Activity and Drug Development Context

Direct experimental data on the biological activity of this compound is scarce. However, the parent cycloheptanecarboxylic acid is recognized as a versatile building block in organic synthesis and pharmaceutical chemistry.[4][5] Carboxylic acid moieties and their ester derivatives are important in drug design as they can influence a molecule's solubility, lipophilicity, and cell permeation.

The methyl group also plays a crucial role in drug design by modulating physicochemical, pharmacodynamic, and pharmacokinetic properties through steric and electronic effects.[6][7] The introduction of a methyl group can impact a molecule's metabolic stability and its binding affinity to target proteins.[6][7]

While there is limited information on the specific biological activities of this compound, derivatives of the related methyl cyclohexanecarboxylate have been investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.[8] These studies, while not directly applicable, suggest that cycloalkane-based esters are a compound class of interest in medicinal chemistry.

Conclusion

This compound is a simple ester with well-defined physical properties. While specific applications and biological data for this compound are not widely reported, the established synthetic routes and known biological relevance of its structural components—the cycloalkane ring and the methyl ester group—suggest its potential as an intermediate in organic synthesis and a scaffold in medicinal chemistry. Further research is needed to fully elucidate the biological activity and potential applications of this compound in drug development and other scientific fields.

References

- 1. This compound | C9H16O2 | CID 543492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Cycloheptanecarboxylic acid | 1460-16-8 [chemicalbook.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl Cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl cycloheptanecarboxylate, an alicyclic ester with applications as a synthetic intermediate. This document details its chemical and physical properties, spectroscopic data, synthesis, and key reactions. Due to the limited availability of specific experimental data for this compound, representative protocols for the closely related and well-documented analog, methyl cyclohexanecarboxylate (B1212342), are provided as adaptable methodologies.

Compound Identification and Physicochemical Properties

This compound is the methyl ester of cycloheptanecarboxylic acid. Its core structure consists of a seven-membered cycloalkane ring attached to a methyl ester group.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Cycloheptanecarboxylic acid, methyl ester | PubChem[1] |

| CAS Number | 60433-00-3 | PubChem[1] |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| Canonical SMILES | COC(=O)C1CCCCCC1 | PubChem[1] |

| InChI Key | OEPSYCOSYPDSFV-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

| Property | Value | Notes |

| Appearance | Clear, colorless liquid | Analogous to methyl cyclohexanecarboxylate[2] |

| Boiling Point | ~190-200 °C (estimated) | Estimated based on the boiling point of methyl cyclohexanecarboxylate (183 °C) |

| Density | ~0.98 g/mL (estimated) | Estimated based on the density of methyl cyclohexanecarboxylate (0.995 g/mL at 25 °C) |

| Solubility | Soluble in organic solvents like ethanol, DMF, and DMSO. | Based on data for methyl cyclohexanecarboxylate[3] |

Spectroscopic Data

| ¹H NMR (Proton NMR) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH₃ | 3.6 - 3.7 | Singlet | 3H |

| -CH-(C=O) | 2.2 - 2.4 | Multiplet | 1H |

| -CH₂- (cycloheptane ring) | 1.2 - 1.9 | Multiplet | 12H |

| ¹³C NMR (Carbon NMR) | Expected Chemical Shift (ppm) | Carbon Type |

| C=O (ester carbonyl) | 175 - 177 | Quaternary |

| -O-CH₃ | 51 - 52 | Primary |

| -CH-(C=O) | 43 - 45 | Tertiary |

| -CH₂- (cycloheptane ring) | 25 - 30 | Secondary |

| IR (Infrared) Spectroscopy | Expected Wavenumber (cm⁻¹) | Functional Group |

| ~1735 | C=O stretch (ester) | |

| ~2850-2930 | C-H stretch (alkane) | |

| ~1170-1200 | C-O stretch (ester) |

Synthesis of this compound

The most common and direct method for synthesizing this compound is the Fischer esterification of cycloheptanecarboxylic acid with methanol (B129727), using a strong acid catalyst.

3.1. Fischer Esterification: Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

3.2. Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the synthesis of methyl cyclohexanecarboxylate and is expected to yield good results for the cycloheptane (B1346806) analog.[4]

Materials:

-

Cycloheptanecarboxylic acid (1.0 eq)

-

Anhydrous methanol (10-20 eq)

-

Concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanecarboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; perform until effervescence ceases), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The product can be further purified by vacuum distillation if necessary.

Reactions of this compound

4.1. Base-Catalyzed Hydrolysis (Saponification)

A fundamental reaction of esters is hydrolysis to the corresponding carboxylic acid and alcohol. Base-catalyzed hydrolysis, or saponification, is an irreversible process that is typically faster and higher-yielding than acid-catalyzed hydrolysis.[5]

Experimental Protocol: Saponification

This protocol, adapted for methyl cyclohexanecarboxylate, outlines the saponification to cycloheptanecarboxylic acid.[5]

Materials:

-

This compound (1.0 eq)

-

Methanol or Ethanol

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (1.1 - 1.5 eq)

-

Diethyl ether or Ethyl acetate

-

Concentrated hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve this compound in methanol or a mixture of methanol and water in a round-bottom flask.

-

Base Addition: Add an aqueous solution of NaOH or KOH (1.1 - 1.5 eq). Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) to increase the reaction rate.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

-

Purification of Neutral Impurities: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow, careful addition of concentrated HCl. The cycloheptanecarboxylic acid should precipitate or form an oil.

-

Extraction: Extract the acidified aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude cycloheptanecarboxylic acid. The product can be further purified by recrystallization or distillation.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis. While specific examples in marketed drugs are not prominent, its structural motif and functional group are relevant to drug development for several reasons:

-

Synthetic Intermediate: As a simple ester, it is a precursor for a variety of functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives. Methyl cyclohexanecarboxylate, its analog, is used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6]

-

Scaffold for Complex Molecules: The cycloheptane ring provides a three-dimensional, flexible, and lipophilic scaffold. Incorporating such rings into drug candidates can influence their conformational properties, binding affinity to biological targets, and pharmacokinetic profiles (e.g., solubility, metabolic stability).

-

Role of the Methyl Group: The "methyl effect" is a well-established concept in medicinal chemistry. The strategic placement of methyl groups can block metabolic pathways, enhance binding affinity through hydrophobic interactions, and control the conformation of a molecule, thereby improving its overall drug-like properties.

Conclusion

This compound is a foundational building block in organic chemistry. While detailed research specifically focused on this molecule is limited, its properties and reactivity can be reliably inferred from its structure and comparison with well-studied analogs like methyl cyclohexanecarboxylate. The synthetic and reaction protocols provided in this guide offer a robust starting point for researchers and drug development professionals looking to utilize this compound as an intermediate for the synthesis of more complex and potentially bioactive molecules.

References

Spectroscopic Profile of Methyl Cycloheptanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl cycloheptanecarboxylate, a key intermediate in various synthetic pathways. The document details available experimental data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines standardized experimental protocols for obtaining such spectra and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Core Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: General and Physical-Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem CID 543492[1] |

| Molecular Weight | 156.22 g/mol | PubChem CID 543492[1] |

| CAS Number | 60433-00-3 | PubChem CID 543492[1] |

| Appearance | Colorless Liquid (Expected) | General Chemical Knowledge |

| Boiling Point | 94-96 °C at 15 Torr | [2] |

Table 2: ¹H NMR Spectroscopic Data (Predicted and based on analogous compounds)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~2.35 | Multiplet | 1H | -CH(C=O)- |

| ~1.80 - 1.40 | Multiplet | 12H | Cycloheptane ring -CH₂- |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Source |

| (Specific data not available) | C=O (Ester) | Expected ~176 ppm |

| (Specific data not available) | -OCH₃ | Expected ~51 ppm |

| (Specific data not available) | -CH(C=O)- | Expected ~45 ppm |

| (Specific data not available) | Cycloheptane ring -CH₂- | Expected in the range of 25-35 ppm |

Note: A link to a ¹³C NMR spectrum is available on PubChem, but the actual peak values are not explicitly listed in the search results. The expected chemical shifts are based on analogous structures.

Table 4: Infrared (IR) Spectroscopy Data (Expected Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~2930, ~2860 | Strong | C-H Stretch (Aliphatic) |

| ~1450 | Medium | -CH₂- Scissoring |

| ~1200 | Strong | C-O Stretch (Ester) |

Note: Specific experimental IR spectra for this compound were not found in the searched databases. The listed values are characteristic absorption frequencies for aliphatic methyl esters.

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment | Source |

| 156 | (Data not available) | [M]⁺ (Molecular Ion) | PubChem CID 543492[1] |

| (Data not available) | (Data not available) | Fragmentation Ions | PubChem CID 543492[1] |

Note: PubChem indicates the availability of GC-MS data. The molecular ion peak is expected at m/z 156, corresponding to the molecular weight of the compound. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the carboxyl group (-COOCH₃, M-59).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols that can be applied to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Obtain a background spectrum of the clean salt plates.

-

Place the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The temperature of the column is ramped according to a set program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

MS Detection:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

-

Mandatory Visualization

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl Cycloheptanecarboxylate

For Immediate Release

A Deep Dive into the Electron Ionization Mass Spectrometry Fragmentation of Methyl Cycloheptanecarboxylate, Providing Foundational Data for Researchers in Analytical Chemistry and Drug Development.

This technical guide offers an in-depth exploration of the mass spectrometry fragmentation patterns of this compound. Leveraging established principles of electron ionization (EI) mass spectrometry and drawing parallels with structurally similar compounds, this document provides a predictive framework for identifying and characterizing this molecule. This guide is tailored for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Predicted Mass Spectrum and Core Fragmentation Pathways

Upon electron ionization, this compound (molecular weight: 156.22 g/mol ) is expected to produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 156. However, due to the energetic nature of EI, this peak may be of low abundance or absent altogether as the molecule readily undergoes fragmentation.[1][2] The fragmentation pathways are anticipated to be dominated by cleavages alpha to the carbonyl group, rearrangements, and fragmentation of the cycloheptyl ring.

The primary fragmentation routes are hypothesized as follows:

-

Alpha-Cleavage: The most characteristic fragmentation for esters involves the cleavage of bonds adjacent to the carbonyl group.[3][4][5] This can result in the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, or the loss of the cycloheptyl ring.

-

McLafferty Rearrangement: While less common in cyclic esters without a sufficiently long side chain, rearrangement processes can still occur, often involving hydrogen transfer.[6][7]

-

Cycloalkyl Ring Fragmentation: The cycloheptyl ring itself can undergo fragmentation, typically initiated by ring-opening to form an acyclic radical cation, which then expels neutral fragments like ethene.[8]

A proposed fragmentation pathway for this compound is visualized below.

Tabulated Quantitative Data of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions for this compound based on the fragmentation patterns of analogous compounds like methyl cyclohexanecarboxylate.[1] The relative abundance is a qualitative prediction.

| m/z | Proposed Fragment Ion | Proposed Structure/Formation | Predicted Relative Abundance |

| 156 | [C₉H₁₆O₂]⁺˙ | Molecular Ion | Low to Absent |

| 125 | [C₈H₁₃O]⁺ | Loss of methoxy radical (˙OCH₃) | Medium |

| 97 | [C₇H₁₃]⁺ | Cycloheptyl cation | Medium |

| 83 | [C₆H₁₁]⁺ | Loss of ethene from cycloheptyl cation | Medium |

| 69 | [C₅H₉]⁺ | Further fragmentation of the cycloheptyl ring | High |

| 59 | [CH₃OCO]⁺ | Methylester functional group fragment | Medium |

| 55 | [C₄H₇]⁺ | Further fragmentation of the cycloheptyl ring | High (potential base peak) |

Experimental Protocols for GC-MS Analysis

The following experimental protocol is recommended for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, adapted from established methods for similar analytes.[1][9]

Instrumentation

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

GC Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9]

GC-MS Conditions

| Parameter | Recommended Setting |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min[9] |

| Inlet Temperature | 250 °C[9] |

| Injection Mode | Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity[1] |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes[9] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[1][9] |

| Mass Range | m/z 40-400[9] |

| Ion Source Temperature | 230 °C[1][9] |

| Transfer Line Temperature | 280 °C[9] |

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for analysis.

-

Analysis: Inject 1 µL of the prepared solution into the GC-MS system.

The following diagram illustrates the experimental workflow.

Conclusion

This technical guide provides a predictive overview of the mass spectrometry fragmentation of this compound. By understanding the likely fragmentation pathways and characteristic ions, researchers can more effectively identify this compound and interpret its mass spectrum. The provided experimental protocol offers a robust starting point for method development and routine analysis in research and quality control settings. The detailed visualizations of fragmentation pathways and experimental workflows serve to clarify these complex processes.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. principles of mass spectrometric analysis: lecture 3-Fragmentation patterns [pharmgrads.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Infrared Spectroscopy of Methyl Cycloheptanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cycloheptanecarboxylate is an ester of cycloheptanecarboxylic acid and methanol, with the chemical formula C₉H₁₆O₂. As a molecule combining a seven-membered cycloalkane ring and an ester functional group, its infrared (IR) spectrum provides a unique fingerprint, revealing key structural features. This guide offers a detailed analysis of the expected vibrational modes of this compound, a standardized experimental protocol for acquiring its IR spectrum, and a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for the identification and characterization of this compound in research and drug development settings.

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring its absorption of infrared radiation.[1] When IR radiation passes through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes.[1] The resulting IR spectrum, a plot of wavenumber (cm⁻¹) versus transmittance or absorbance, provides a unique molecular fingerprint.[2] Esters, such as this compound, are characterized by a carbonyl group (C=O) and C-O single bonds, which give rise to strong, characteristic absorption bands in the IR spectrum.[2]

Predicted Infrared Spectrum of this compound

The infrared spectrum of this compound is dominated by the characteristic absorptions of the ester functional group and the saturated seven-membered ring. The key expected vibrational frequencies and their assignments are summarized in the table below. These predictions are based on the known spectral data of similar compounds, such as methyl cyclohexanecarboxylate, and the general principles of vibrational spectroscopy.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2980-2850 | Strong | C-H stretching (cycloheptane and methyl groups) |

| 1740-1725 | Strong | C=O stretching (ester carbonyl) |

| 1470-1440 | Medium | CH₂ scissoring (cycloheptane ring) |

| 1250-1150 | Strong | C-O stretching (ester, C-O adjacent to carbonyl) |

| 1100-1000 | Strong | C-O stretching (ester, O-CH₃ bond) |

The presence of a strong absorption band in the 1740-1725 cm⁻¹ region is a clear indicator of the ester carbonyl group.[2] The C-H stretching vibrations of the cycloheptane (B1346806) and methyl groups are expected to appear as strong bands in the 2980-2850 cm⁻¹ range. The scissoring vibration of the CH₂ groups in the cycloheptane ring is anticipated to produce a medium intensity band around 1470-1440 cm⁻¹.[2] Furthermore, two distinct strong bands corresponding to the C-O stretching of the ester group should be observable; the band in the 1250-1150 cm⁻¹ range can be assigned to the stretching of the C-O bond adjacent to the carbonyl group, while the absorption between 1100 cm⁻¹ and 1000 cm⁻¹ is due to the O-CH₃ bond stretch.[2]

Experimental Protocol for Infrared Spectroscopy

A standardized protocol for obtaining the infrared spectrum of this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is detailed below.

Instrumentation:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

Sample Preparation:

-

This compound (liquid).

-

Cleaning solvent (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Allow the instrument to warm up according to the manufacturer's specifications to ensure stability.

-

-

Background Spectrum:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.[2]

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal using a pipette.[2] Ensure the crystal is completely covered by the liquid sample.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.[2]

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

-

Visualization of Concepts

To aid in the understanding of the processes and relationships involved in the infrared spectroscopy of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for acquiring an IR spectrum.

Caption: Logical workflow for spectral analysis and interpretation.

Caption: Relationship between molecular structure and IR peaks.

References

Solubility of Methyl Cycloheptanecarboxylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl cycloheptanecarboxylate in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on established chemical principles and the behavior of analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided, along with a visual representation of the experimental workflow, to empower researchers in generating empirical data.

Predicted Solubility Profile

The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. This compound is an ester with a moderately nonpolar cycloheptyl group and a polar ester functional group. This structure dictates its solubility in various organic solvents. Esters are generally soluble in a wide range of organic solvents but have limited solubility in highly polar solvents like water.[1][2][3]

The predicted solubility of this compound in common organic solvents is summarized in the table below. These predictions are based on the polarity of the solvents and the known solubility of similar esters, such as methyl cyclohexanecarboxylate.[2]

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane (B92381) | Miscible | The nonpolar cycloheptyl group of this compound has strong van der Waals interactions with the nonpolar hexane molecules. |

| Toluene | Miscible | The nonpolar nature of both the solute and the aromatic solvent leads to good miscibility. | |

| Carbon Tetrachloride | Miscible | Similar nonpolar characteristics suggest high solubility. | |

| Polar Aprotic Solvents | Acetone (B3395972) | Miscible | The polarity of acetone is compatible with the polar ester group, while its organic character allows for interaction with the cycloalkyl ring. |

| Ethyl Acetate (B1210297) | Miscible | As an ester itself, ethyl acetate has a similar polarity profile to this compound, leading to excellent miscibility. | |

| Tetrahydrofuran (THF) | Miscible | THF is a versatile polar aprotic solvent that is expected to readily dissolve this compound. | |

| Dichloromethane (DCM) | Miscible | The moderate polarity of DCM makes it a good solvent for a wide range of organic compounds, including esters. | |

| Acetonitrile (B52724) | Soluble | While more polar than other aprotic solvents, acetonitrile is expected to be a good solvent for this compound. | |

| Polar Protic Solvents | Ethanol (B145695) | Soluble | The presence of a hydroxyl group in ethanol allows for some hydrogen bonding with the ester's oxygen atoms, and its alkyl chain interacts favorably with the cycloheptyl group. |

| Methanol (B129727) | Soluble | Similar to ethanol, methanol is expected to be a good solvent, although its higher polarity might slightly reduce solubility compared to ethanol. | |

| Water | Insoluble | The large, nonpolar cycloheptyl group dominates the molecule's character, making it hydrophobic and thus insoluble in the highly polar, hydrogen-bonding network of water.[2] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data for the solubility of this compound, a well-defined experimental protocol is essential. The following section details the thermodynamic shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a solvent.[4][5][6]

2.1. Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing an excess of the solute to equilibrate with the solvent over a defined period.[7] The concentration of the solute in the saturated solution is then determined, typically by a gravimetric or chromatographic method.[8][9]

2.2. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass

-

Drying oven

-

Desiccator

2.3. Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of glass vials or flasks. An excess is visually confirmed by the presence of an undissolved phase of the solute.

-

Add a known volume or mass of the organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials or flasks.

-

Place the samples in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[4]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed in the temperature-controlled environment for a period (e.g., 1-2 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, clean, and dry container (e.g., an evaporating dish). This step is crucial to remove any undissolved micro-particles.

-

-

Quantification (Gravimetric Method):

-

Record the exact mass of the filtered saturated solution.

-

Place the container with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven temperature should be well below the boiling point of the solute.

-

Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.[10]

-

2.4. Data Analysis and Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or g/L of solvent.

-

Mass of dissolved this compound:

-

msolute = mfinal - minitial

-

where mfinal is the mass of the container with the residue, and minitial is the mass of the empty container.

-

-

Mass of the solvent:

-

msolvent = msolution - msolute

-

where msolution is the mass of the filtered saturated solution.

-

-

Solubility in g/100 g of solvent:

-

Solubility = (msolute / msolvent) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method with gravimetric analysis.

References

- 1. tutorchase.com [tutorchase.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

The Pervasive Presence of Cycloheptane Rings in Nature: A Technical Guide for Researchers

A deep dive into the natural world reveals a surprising array of bioactive compounds built around a seven-membered cycloheptane (B1346806) core. From the intricate defense mechanisms of fungi to the complex chemical arsenals of marine organisms and terrestrial plants, these unique molecular architectures offer a promising frontier for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence, isolation, and biological significance of cycloheptane-based compounds, tailored for researchers, scientists, and drug development professionals.

The cycloheptane moiety, a seven-carbon ring, serves as a versatile scaffold for a diverse range of natural products. While cycloheptane itself is found in its simplest form in petroleum[1], its derivatives in the biological realm are far more complex and often exhibit potent biological activities. These compounds are predominantly found as secondary metabolites in fungi, marine invertebrates, and various plant species.

Naturally Occurring Cycloheptane-Based Compounds: A Tabular Overview

To facilitate a comparative analysis of these naturally occurring compounds, the following table summarizes key examples, their natural sources, and reported biological activities.

| Compound Class | Specific Compound(s) | Natural Source(s) | Reported Biological Activities |

| Terpenoids | Bergamotene Derivatives | Marine fungus Nectria sp. | Potential for biocontrol of agricultural pests[2] |

| Sesquiterpenoids | Marine sponges | Cytotoxic, anti-inflammatory, antimicrobial[3][4] | |

| Fungal Metabolites | Crustane | Penicillium crustosum | Moderate antibacterial activity against Staphylococcus aureus[5] |

| Penitrems A-F | Penicillium crustosum | Tremorgenic mycotoxins | |

| Diarylheptanoids | Curcumin, Acerogenins | Plants (e.g., Curcuma longa, Acer species) | Anti-inflammatory, antioxidant, anticancer[3][6][7] |

Experimental Protocols: Isolation and Structure Elucidation

The isolation and structural characterization of cycloheptane-based natural products are critical steps in their investigation. These processes typically involve a combination of chromatographic and spectroscopic techniques.

General Isolation Workflow

A generalized workflow for the isolation of these compounds is presented below. It is important to note that specific parameters will vary depending on the target compound and the source material.

Detailed Methodologies

1. Extraction of Fungal Metabolites (e.g., from Penicillium crustosum)

-

Culture: The fungus is typically grown in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar (B569324) plates.

-

Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate or methanol. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites[8][9].

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Isolation of Diarylheptanoids from Plant Material (e.g., Alpinia galanga)

-

Preparation: The plant material (e.g., rhizomes) is dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a solvent like ethanol (B145695) or methanol, either by maceration (soaking at room temperature) or Soxhlet extraction[10].

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Diarylheptanoids are often found in the more polar fractions[10].

3. Purification by High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is commonly used for the purification of many natural products.

-

Mobile Phase: A gradient elution system is typically employed, starting with a high percentage of water (often with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: A UV detector is used to monitor the elution of compounds, and fractions corresponding to individual peaks are collected[11][12].

4. Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the chemical structure, including the connectivity of atoms and the relative stereochemistry[4][13].

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Biological Activity and Signaling Pathways

Many cycloheptane-containing natural products exhibit significant biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of specific cellular signaling pathways.

Anti-inflammatory Effects of Diarylheptanoids via NF-κB Inhibition

Diarylheptanoids, a class of plant-derived compounds that can feature a cycloheptane ring, have been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity[14][15][16][17].

Apoptosis Induction by Cycloheptane-Containing Compounds

Several natural products, including some with cycloheptane moieties, have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for potential anticancer drugs. One of the major pathways involved is the mitochondrial (intrinsic) apoptosis pathway.

Biosynthesis of Cycloheptane-Containing Terpenoids

The seven-membered ring in many cycloheptane-based terpenoids, such as bergamotene, is formed through a complex series of enzymatic reactions. The biosynthesis typically starts from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[18][19]. These precursors are then assembled into larger acyclic isoprenoid diphosphates, such as farnesyl pyrophosphate (FPP), which then undergoes a series of cyclization reactions catalyzed by terpene synthases to form the characteristic cycloheptane ring structure[5][20].

Conclusion

The natural world is a vast repository of chemical diversity, and cycloheptane-based compounds represent a compelling class of molecules with significant therapeutic potential. Their varied structures and potent biological activities underscore the importance of continued exploration of natural products in the quest for new medicines. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of these fascinating seven-membered ring systems.

References

- 1. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tricyclic Sesquiterpenes from Marine Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 7. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. A Rapid, High Resolution High Performance Liquid Chromatography Profiling Procedure for Plant and Microbial Aromatic Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]

- 16. longdom.org [longdom.org]

- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzyme-catalysed [6+4] cycloadditions in the biosynthesis of natural products [escholarship.org]

- 19. researchgate.net [researchgate.net]

- 20. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]

Potential Research Areas for Methyl Cycloheptanecarboxylate: A Technical Guide for Drug Discovery and Development

Introduction

Methyl cycloheptanecarboxylate, a seven-membered carbocyclic ester, represents an intriguing yet underexplored scaffold in medicinal chemistry. While direct research into its biological activities is limited, the broader class of cycloalkane derivatives has demonstrated a wide array of pharmacological properties.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential research avenues for this compound, drawing insights from structurally related compounds and established principles of drug design. This document outlines hypothetical, yet scientifically grounded, research directions in oncology, infectious diseases, and inflammatory disorders. Detailed experimental protocols and conceptual frameworks are provided to facilitate the exploration of this promising chemical entity.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays.

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 60433-00-3 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not well-documented |

| Solubility | Predicted to be soluble in organic solvents |

Potential Research Areas and Rationale

Based on the biological activities of structurally similar cycloalkane derivatives, three primary areas of investigation are proposed for this compound: anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Cycloheptane-containing compounds have shown promise as cytotoxic agents.[1] For instance, certain cycloartane (B1207475) triterpenoid (B12794562) derivatives have demonstrated significant inhibitory activities against breast cancer cells.[2] The lipophilic nature of the cycloheptyl group in this compound may facilitate its passage through cell membranes, a desirable property for intracellular drug targets. A key mechanism to investigate is the induction of apoptosis and the modulation of signaling pathways critical for cancer cell proliferation and survival, such as the NF-κB pathway.[3]

Proposed Research Workflow for Anticancer Activity

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

Antimicrobial Activity

Derivatives of cyclic alkanes, including cyclohexane, have been explored for their antimicrobial properties.[4] Esters of bicyclic amines have also shown activity against bacteria like Streptococcus pneumoniae.[5] The investigation into the antimicrobial effects of this compound could reveal novel mechanisms of action or a spectrum of activity against clinically relevant pathogens.

Proposed Research Workflow for Antimicrobial Activity

Caption: A stepwise approach to assess the antimicrobial properties of this compound.

Anti-inflammatory Activity

Cyclic peptides and other cyclic molecules have been shown to possess anti-inflammatory properties.[6] The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic strategy.[7][8] Given that some cyclic compounds can modulate this pathway, it is plausible that this compound could exhibit anti-inflammatory effects by interfering with NF-κB activation.[3]

Proposed Signaling Pathway for Investigation: NF-κB Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is via Fischer esterification of cycloheptanecarboxylic acid.[9]

Materials:

-

Cycloheptanecarboxylic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask, dissolve cycloheptanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.[10][11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

96-well plates

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[12]

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the antimicrobial susceptibility of bacteria.[13][14]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar (B569324) plates

-

Sterile cotton swabs

-

Blank sterile paper disks

-

This compound solution

-

Positive control antibiotic disks

-

Incubator

Procedure:

-

Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[14]

-

Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of a Mueller-Hinton agar plate.

-

Impregnate blank sterile paper disks with a known concentration of this compound.

-

Aseptically place the compound-impregnated disks and control antibiotic disks on the agar surface.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zones of inhibition around each disk in millimeters.

Conclusion

While this compound remains a largely uncharacterized molecule, the information available for structurally related compounds suggests its potential as a valuable scaffold in drug discovery. The proposed research areas in oncology, infectious diseases, and inflammation provide a solid foundation for initiating a comprehensive investigation into its biological activities. The experimental protocols and conceptual frameworks outlined in this guide are intended to serve as a starting point for researchers to explore the therapeutic potential of this intriguing compound. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing its pharmacological profile and unlocking its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of cyclopenta[b]benzofurans from Aglaia species in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aromatic Esters of Bicyclic Amines as Antimicrobials against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An engineered cyclic peptide alleviates symptoms of inflammation in a murine model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. asm.org [asm.org]

- 14. apec.org [apec.org]

Methodological & Application

Synthesis of Methyl Cycloheptanecarboxylate from Cycloheptanecarboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl cycloheptanecarboxylate from cycloheptanecarboxylic acid via Fischer esterification. This method offers a straightforward and efficient route to this valuable ester, which finds applications as an intermediate in organic synthesis and potentially in the fragrance and pharmaceutical industries. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism.

Introduction

This compound is an organic ester with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structural similarity to other cyclic esters used in the fragrance industry also suggests its potential use as a flavoring or scent agent. The most common and direct method for its preparation is the Fischer esterification of cycloheptanecarboxylic acid with methanol (B129727), utilizing an acid catalyst. This reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.

Data Presentation

A summary of the key quantitative data for the reactant, product, and reaction parameters is provided in the table below for easy reference and comparison.

| Property | Cycloheptanecarboxylic Acid | This compound | Methanol | Sulfuric Acid (conc.) |

| Molecular Formula | C₈H₁₄O₂ | C₉H₁₆O₂ | CH₄O | H₂SO₄ |

| Molecular Weight | 142.20 g/mol | 156.22 g/mol [1] | 32.04 g/mol | 98.08 g/mol |

| Appearance | Clear colorless liquid[2] | Colorless liquid | Colorless liquid | Colorless, oily liquid |

| Boiling Point | 135-138 °C @ 9 mmHg[2] | ~190-200 °C (estimated) | 64.7 °C | 337 °C |

| Density | 1.035 g/mL at 25 °C[2] | ~0.98 g/mL (estimated) | 0.792 g/mL | 1.84 g/mL |

| CAS Number | 1460-16-8[2] | 60433-00-3[1] | 67-56-1 | 7664-93-9 |

| Safety | Irritant | Irritant | Flammable, Toxic | Corrosive |

Table 1: Physicochemical properties and safety information for reactants and product.

| Parameter | Value |

| Typical Scale | 10 mmol |

| Reactant Ratio | 1:20 (Cycloheptanecarboxylic acid : Methanol) |

| Catalyst Loading | 5 mol% (Sulfuric Acid) |

| Reaction Temperature | Reflux (~65 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Table 2: Typical experimental parameters for the Fischer esterification.

Experimental Protocol

This protocol details the synthesis of this compound using the Fischer esterification method.

Materials:

-

Cycloheptanecarboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (100 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add cycloheptanecarboxylic acid (1.42 g, 10 mmol).

-

Add anhydrous methanol (8 mL, ~200 mmol) to the flask and stir until the carboxylic acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.05 mL, ~0.5 mmol) to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 100 mL separatory funnel.

-

Add 20 mL of diethyl ether to the separatory funnel, followed by 20 mL of deionized water. Shake the funnel gently and allow the layers to separate.

-

Neutralization: Carefully add saturated sodium bicarbonate solution in small portions to the separatory funnel to neutralize the acidic catalyst. Swirl gently after each addition and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until gas evolution ceases.

-

Separate the aqueous layer and wash the organic layer with another 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Visualizations

Experimental Workflow

Caption: A flowchart of the experimental procedure.

Reaction Mechanism: Fischer Esterification

Caption: The acid-catalyzed reaction mechanism.

References

Application Notes and Protocols: Fischer Esterification of Cycloheptanecarboxylic Acid with Methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl cycloheptanecarboxylate via the Fischer esterification of cycloheptanecarboxylic acid with methanol (B129727). Due to a lack of specific quantitative data for cycloheptanecarboxylic acid in the searched literature, data for the closely related and structurally similar cyclohexanecarboxylic acid is used as a representative model to provide expected yields and reaction parameters.

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction.[1] In this application note, we describe the acid-catalyzed esterification of cycloheptanecarboxylic acid with methanol to yield this compound, a potentially valuable intermediate in drug development and organic synthesis.

Reaction Scheme

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the expected product. Data for cyclohexanecarboxylic acid and its methyl ester are provided as a reference.[3]

| Property | Cycloheptanecarboxylic Acid | Methanol | This compound (Expected) | Cyclohexanecarboxylic Acid (Reference)[3] | Methyl Cyclohexanecarboxylate (Reference)[3] |

| Molecular Formula | C₈H₁₄O₂ | CH₄O | C₉H₁₆O₂ | C₇H₁₂O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.19 g/mol | 32.04 g/mol | 156.22 g/mol | 128.17 g/mol | 142.20 g/mol |

| Appearance | Colorless liquid or solid | Colorless liquid | Colorless liquid | Colorless to white solid | Clear, colorless liquid |

| Boiling Point | ~245 °C | 64.7 °C | ~195-200 °C | 232-233 °C | 183 °C |

| Density | ~1.0 g/cm³ | 0.792 g/cm³ | ~0.98 g/cm³ | 1.033 g/cm³ | 0.995 g/mL at 25 °C |

| CAS Number | 1121-54-6 | 67-56-1 | 38289-28-0 | 98-89-5 | 4630-82-4 |

| Typical Yield | N/A | N/A | 65-95% (Estimated) | N/A | 65-95% |

Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of similar cycloalkanecarboxylic acids.[3][4]

Materials:

-

Cycloheptanecarboxylic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanecarboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C, the boiling point of methanol) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][4]

-

Workup - Quenching and Extraction:

-

After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.[4]

-

Carefully pour the cooled reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (approximately 3 times the volume of the initial reaction mixture).[3]

-

-

Washing:

-

Combine the organic extracts in the separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3] During the bicarbonate wash, be sure to vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas.

-

-

Drying and Solvent Removal:

-

Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent from the solution.

-

Remove the solvent (diethyl ether and excess methanol) under reduced pressure using a rotary evaporator to yield the crude this compound.[3]

-

-